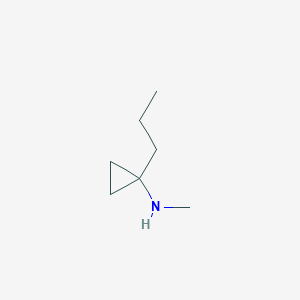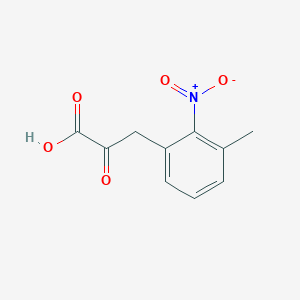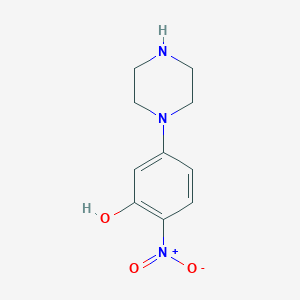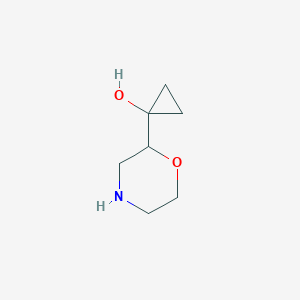
1-(Morpholin-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H13NO2 It features a cyclopropane ring substituted with a morpholine group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)cyclopropan-1-ol typically involves the reaction of morpholine with cyclopropanone or its derivatives. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired product . Transition metal catalysis and stereoselective synthesis are often employed to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often utilize advanced techniques such as solid-phase synthesis and in situ cyclopropanation .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Morpholin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Morpholin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Morpholine: A six-membered heterocyclic compound with oxygen and nitrogen atoms.
Cyclopropanol: A three-membered ring with a hydroxyl group.
Comparison: 1-(Morpholin-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the morpholine group. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its individual components .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-morpholin-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H13NO2/c9-7(1-2-7)6-5-8-3-4-10-6/h6,8-9H,1-5H2 |
Clave InChI |
LXMVGQIPGCKDHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2CNCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)

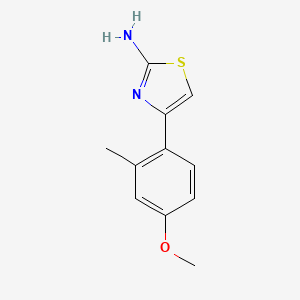
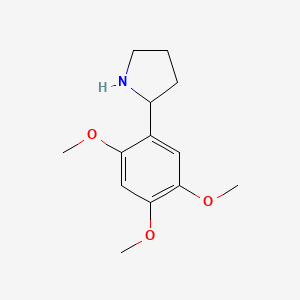
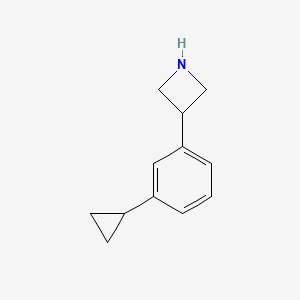

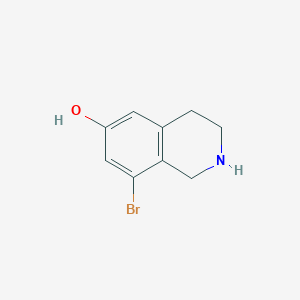
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
